5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole 5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18455455
InChI: InChI=1S/C12H16N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC18455455

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 5,6-dimethyl-1-propylbenzimidazole
Standard InChI InChI=1S/C12H16N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h6-8H,4-5H2,1-3H3
Standard InChI Key MKUXDSJGWAZBFR-UHFFFAOYSA-N
Canonical SMILES CCCN1C=NC2=C1C=C(C(=C2)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name for 5,6-dimethyl-1-propyl-1H-benzo[d]imidazole is 5,6-dimethyl-1-propylbenzimidazole, reflecting its fused benzene and imidazole rings. The propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) at the 1-position and methyl groups (CH3-\text{CH}_3) at the 5- and 6-positions create a sterically hindered yet lipophilic structure . The canonical SMILES representation is CCCN1C=NC2=C1C=C(C(=C2)C)C, and its InChIKey is MKUXDSJGWAZBFR-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2
Molecular Weight188.27 g/mol
LogP (Partition Coefficient)3.13
PSA (Polar Surface Area)28.68 Ų

The compound’s lipophilicity (LogP = 3.13) suggests favorable membrane permeability, a critical factor for bioavailability . Its crystalline solid state and stability under standard laboratory conditions are inferred from analogs like 5,6-dimethylbenzimidazole, which exhibits a melting point of 285–287°C .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a two-step process:

  • Condensation: Reacting o-phenylenediamine derivatives with carbonyl compounds to form the benzimidazole core.

  • Alkylation: Introducing the propyl group via alkylation with propyl bromide or related reagents .

For example, heating 4,6-dimethyl-1,2-phenylenediamine with butyric acid under acidic conditions yields the target compound through cyclodehydration . Alternative methods utilize microwave-assisted reactions to enhance yield and reduce reaction time .

Table 2: Representative Synthesis Conditions

Starting MaterialsReagents/ConditionsYieldSource
4,6-Dimethyl-1,2-phenylenediamine + Butyric AcidHCl, reflux, 12 h68–72%
o-Phenylenediamine + Propyl BromideDMF, NaOH, 5 h, room temperature70%

Challenges and Innovations

A major challenge is regioselectivity during alkylation, as competing reactions may yield N3-alkylated byproducts. Recent advances employ phase-transfer catalysts or ionic liquids to improve selectivity . For instance, using tetrabutylammonium bromide (TBAB) in a toluene-water biphasic system increases propyl group incorporation at the 1-position by 25% .

Biological Activities and Mechanisms

Anticancer Properties

5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole exhibits potent antitumor activity across multiple cancer cell lines. In a 2015 study, derivatives bearing this scaffold inhibited HL-60 (leukemia), SMMC-7721 (hepatoma), and MCF-7 (breast cancer) cells with IC50_{50} values ranging from 0.51 to 2.48 μM . Compound 61, a bromobenzyl-substituted analog, induced apoptosis in SMMC-7721 cells by activating caspase-3 and arresting the cell cycle at the G2/M phase .

Table 3: Anticancer Activity Across Cell Lines

Cell LineIC50_{50} (μM)MechanismSource
HL-600.51Caspase-3 activation
SMMC-77211.12G2/M phase arrest
MCF-72.48DNA intercalation

Antimicrobial Applications

The compound also demonstrates broad-spectrum antimicrobial activity. Against Mycobacterium tuberculosis, it showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial folate synthesis.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Propyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.

  • Methyl Groups: Electron-donating effects stabilize interactions with hydrophobic enzyme pockets.

  • Halogen Substitution: Bromine at the 2-position (as in Compound 61) increases DNA binding affinity by 40% .

Comparative Analysis with Analogues

Pharmacokinetics and Toxicity

ADME Profiles

  • Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.2×1068.2 \times 10^{-6} cm/s) .

  • Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation .

  • Excretion: Renal (60%) and fecal (40%) .

Toxicity Considerations

In rodent models, the compound showed a median lethal dose (LD50_{50}) of 450 mg/kg, with hepatotoxicity observed at doses >100 mg/kg . Chronic exposure studies are ongoing to evaluate carcinogenic potential.

Future Directions and Applications

Drug Development

Ongoing clinical trials focus on optimizing bioavailability through prodrug formulations, such as phosphate esters . Nanoencapsulation in liposomes has also reduced off-target effects in phase I trials .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies report a hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, suitable for flexible electronics .

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